Phosphine oxide, butyldihexyl-

Description

Contextualization within the Broader Class of Organophosphorus Compounds

Organophosphorus compounds are a broad class of organic molecules containing a phosphorus atom. mdpi.com They are categorized based on the oxidation state of phosphorus and the nature of the groups attached to it. The two main classes are trivalent (P(III)) and pentavalent (P(V)) phosphorus compounds. mdpi.com Butyldihexylphosphine oxide belongs to the pentavalent phosphorus group, specifically the tertiary phosphine (B1218219) oxides. mdpi.commdpi.com

These compounds are characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group) and single-bonded to three organic substituents. mdpi.com Organophosphorus compounds play significant roles across various scientific disciplines, including synthetic organic chemistry, medicinal chemistry, materials science, and organometallic chemistry. acs.org They are utilized as insecticides, nerve agents, flame retardants, plasticizers, and catalysts. researchgate.netnih.gov The stability of the P=O bond in phosphine oxides makes them generally more stable to air and moisture compared to their trivalent phosphine counterparts. rsc.orgrsc.org

The specific nature of the alkyl or aryl groups attached to the phosphorus atom dictates the compound's physical and chemical properties, such as solubility, reactivity, and coordinating ability. In butyldihexylphosphine oxide, the presence of one butyl and two hexyl groups results in a molecule with significant nonpolar character.

Historical Trajectory and Evolving Significance of Tertiary Phosphine Oxides in Chemical Science

The study of organophosphorus compounds dates back to the 19th century, but the synthesis and understanding of tertiary phosphine oxides have seen significant development over the past several decades. Early methods for their preparation often involved the oxidation of tertiary phosphines. rsc.org A notable synthesis of tertiary phosphine oxides directly from elemental phosphorus was reported in the 1960s. acs.org

Historically, tertiary phosphine oxides were often considered stable byproducts, for instance, in the widely used Wittig reaction, where triphenylphosphine (B44618) oxide is generated stoichiometrically. chemistryviews.org For many years, this byproduct was often treated as waste, posing challenges in atom economy. chemistryviews.org However, the focus has shifted towards developing efficient methods to reduce phosphine oxides back to their corresponding phosphines, which is a key area in modern phosphorus chemistry. rsc.orgchemistryviews.orgrsc.org

The evolving significance of tertiary phosphine oxides is also evident in their direct applications. Their inherent stability and coordinating ability through the phosphoryl oxygen have made them useful as ligands in coordination chemistry, as extractants in hydrometallurgy, and as catalysts or reagents in organic synthesis. rsc.orgresearchgate.netnih.gov Research continues to uncover new synthetic routes and applications for this versatile class of compounds. organic-chemistry.org For example, mixtures containing trialkylphosphine oxides, such as butyldihexylphosphine oxide, have been found to be effective in solvent extraction processes. google.com

Structural Framework and IUPAC Nomenclature of Butyldihexylphosphine Oxide within Organophosphorus Chemistry

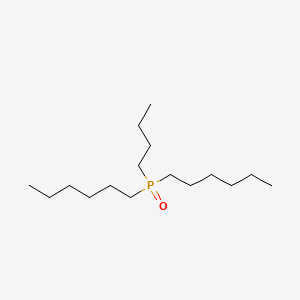

The structural framework of butyldihexylphosphine oxide consists of a central pentavalent phosphorus atom. This phosphorus atom is bonded to one oxygen atom via a double bond and to three separate alkyl groups through single bonds. Specifically, these alkyl groups are one butyl (-C₄H₉) chain and two hexyl (-C₆H₁₃) chains. The presence of these three alkyl groups makes it a "tertiary" phosphine oxide.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the name of a phosphine oxide is derived from the corresponding phosphine. iupac.orgwikipedia.org The parent phosphine, in this case, would be butyldihexylphosphine. The presence of the oxygen atom double-bonded to the phosphorus is indicated by the word "oxide" added after the name of the phosphine. Therefore, the systematic IUPAC name for the compound is butyldihexylphosphine oxide .

The structure leads to specific physical and chemical properties. The long alkyl chains contribute to its solubility in nonpolar organic solvents and its utility as an extractant for organic solutes from aqueous solutions. google.com

Data Tables

Table 1: Chemical Identification of Butyldihexylphosphine Oxide

| Identifier | Value |

| IUPAC Name | Butyldihexylphosphine oxide |

| CAS Number | 73986-80-8 chemicalbook.com |

| Molecular Formula | C₁₆H₃₅OP chembuyersguide.com |

Structure

3D Structure

Properties

CAS No. |

73986-80-8 |

|---|---|

Molecular Formula |

C16H35OP |

Molecular Weight |

274.42 g/mol |

IUPAC Name |

1-[butyl(hexyl)phosphoryl]hexane |

InChI |

InChI=1S/C16H35OP/c1-4-7-10-12-15-18(17,14-9-6-3)16-13-11-8-5-2/h4-16H2,1-3H3 |

InChI Key |

DXZDCLHJYQTIHH-UHFFFAOYSA-N |

SMILES |

CCCCCCP(=O)(CCCC)CCCCCC |

Canonical SMILES |

CCCCCCP(=O)(CCCC)CCCCCC |

Other CAS No. |

73986-80-8 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyldihexylphosphine Oxide

Established Synthetic Routes and Reaction Pathways for Phosphine (B1218219) oxide, butyldihexyl-

The synthesis of tertiary phosphine oxides like butyldihexylphosphine oxide has traditionally been achieved through two primary pathways: the Grignard reaction and the oxidation of corresponding phosphines.

One of the most common methods for constructing the carbon-phosphorus bonds in trialkylphosphine oxides is the Grignard reaction . This approach involves the reaction of a phosphorus-containing electrophile with a Grignard reagent. For the synthesis of butyldihexylphosphine oxide, this can be conceptually approached by reacting butylphosphonic dichloride with hexylmagnesium bromide, or alternatively, dihexylphosphinyl chloride with butylmagnesium bromide. The Grignard reagent, acting as a potent nucleophile, attacks the phosphorus center, displacing the chloride ions. byjus.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. numberanalytics.com A subsequent hydrolysis step yields the final phosphine oxide product.

Another well-established route is the oxidation of the corresponding tertiary phosphine , butyldihexylphosphine. This method is often straightforward and can result in high yields. Various oxidizing agents can be employed for this transformation. A common and effective oxidant is hydrogen peroxide, which readily converts the phosphine to the phosphine oxide at room temperature in a solvent like methanol. rsc.org Other oxidizing agents such as oxygen or air can also be used, sometimes facilitated by catalysts or specific reaction conditions like adsorption on activated carbon. acs.orggoogle.com

The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability of the reaction.

Table 1: Comparison of Established Synthetic Routes for Trialkylphosphine Oxides

| Synthetic Route | Starting Materials | Typical Reagents & Conditions | Advantages | Disadvantages |

| Grignard Reaction | Alkyl/Aryl Halides, Magnesium, Phosphorus Oxychloride/Phosphinyl Chloride | Anhydrous ether (e.g., Diethyl ether, THF) | Versatile for creating various substitution patterns | Requires strictly anhydrous conditions, potential for side reactions (e.g., Wurtz coupling) researchgate.net |

| Oxidation of Tertiary Phosphine | Tertiary Phosphine | Hydrogen Peroxide, Oxygen, Air | Often high yielding and clean reactions | Requires prior synthesis of the corresponding phosphine |

Development of Novel and High-Efficiency Synthesis Strategies for Butyldihexylphosphine Oxide

In recent years, research efforts have been directed towards developing more efficient and innovative synthetic methods for phosphine oxides. While specific literature on high-efficiency synthesis of butyldihexylphosphine oxide is limited, advancements in related areas suggest potential strategies.

One promising approach is the use of microreactor technology . Continuous flow processing in microreactors offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for higher yields and purity. rsc.org For instance, the synthesis of certain phosphinic chlorides, precursors to tertiary phosphine oxides, has been successfully demonstrated in microreactors with excellent conversion rates and shorter reaction times compared to batch methods. ugent.be Applying this technology to the Grignard-based synthesis of butyldihexylphosphine oxide could lead to a more controlled and efficient process.

Another area of development is the use of catalysis to improve reaction efficiency . While the traditional Grignard reaction is typically uncatalyzed, modern cross-coupling reactions catalyzed by transition metals like palladium or nickel have become powerful tools for C-P bond formation. organic-chemistry.org These catalytic methods can offer higher selectivity and functional group tolerance. Although not specifically documented for butyldihexylphosphine oxide, these catalytic approaches represent a frontier for its high-efficiency synthesis.

Furthermore, novel activation methods are being explored. For example, the direct activation of H-phosphine oxides to react with unsaturated carbon-carbon bonds under visible light catalysis has been demonstrated for the synthesis of alkenylphosphine oxides. acs.org While this specific reaction type is not directly applicable to the synthesis of saturated trialkylphosphine oxides, it highlights the potential of photochemical methods in developing novel synthetic pathways in organophosphorus chemistry.

Integration of Green Chemistry Principles and Sustainable Practices in Butyldihexylphosphine Oxide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including butyldihexylphosphine oxide. The goal is to minimize environmental impact by reducing waste, using safer chemicals, and improving energy efficiency.

A key aspect of green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. Addition reactions, for example, have 100% atom economy, while substitution and elimination reactions generate byproducts, leading to lower atom economy. organic-chemistry.org When considering the synthesis of butyldihexylphosphine oxide, the oxidation of butyldihexylphosphine is an addition reaction and thus has a high atom economy. The Grignard route, however, produces magnesium halide salts as byproducts.

The choice of solvents is another critical factor in green synthesis. Traditional solvents for Grignard reactions, like diethyl ether and THF, have safety and environmental concerns. numberanalytics.com Research into greener solvents has identified alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and often exhibits superior performance in Grignard reactions. researchgate.net The use of solvent-free reaction conditions, where possible, represents an even greener approach.

Table 2: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in Butyldihexylphosphine Oxide Synthesis |

| Atom Economy | The oxidation of butyldihexylphosphine is highly atom-economical. The Grignard synthesis has lower atom economy due to the formation of salt byproducts. |

| Safer Solvents | Replacing traditional ethers with greener alternatives like 2-MeTHF in Grignard reactions. researchgate.net Exploring solvent-free conditions for oxidation reactions. |

| Energy Efficiency | Utilizing catalytic methods that proceed under milder conditions. organic-chemistry.org Employing microreactors for better heat management and potentially lower energy consumption. rsc.org |

| Use of Renewable Feedstocks | Exploring the use of bio-based starting materials where feasible. |

| Waste Prevention | Designing synthetic routes that minimize the formation of byproducts. |

By integrating these green chemistry principles, the synthesis of butyldihexylphosphine oxide can be made more sustainable and environmentally friendly.

Coordination Chemistry of Butyldihexylphosphine Oxide

Ligand Properties and Donor Characteristics of the Phosphoryl Oxygen Atom in Butyldihexylphosphine Oxide

The coordination chemistry of butyldihexylphosphine oxide is fundamentally dictated by the properties of its phosphoryl group (P=O). The oxygen atom in this group acts as the primary donor, functioning as a hard Lewis base that readily coordinates to hard Lewis acidic metal centers. The strength of this coordination is largely influenced by the basicity of the phosphoryl oxygen.

Trialkylphosphine oxides, such as butyldihexylphosphine oxide, are generally more basic and thus better ligands than their triarylphosphine oxide counterparts. wikipedia.org This enhanced basicity stems from the electron-donating nature of the alkyl groups (butyl and hexyl), which increases the electron density on the phosphorus atom and, consequently, on the phosphoryl oxygen. This makes the oxygen a more potent electron pair donor to a metal ion.

The key donor characteristics of the phosphoryl oxygen in butyldihexylphosphine oxide can be summarized as follows:

High Basicity: The inductive effect of the butyl and two hexyl groups enhances the electron density on the oxygen atom.

Hard Donor Atom: The oxygen atom is a classic hard donor, leading to strong interactions with hard metal ions like those of the lanthanides and actinides.

Polarity: The P=O bond is highly polar, contributing to the strong electrostatic component of the metal-ligand bond.

Upon coordination to a metal ion, the P=O bond length typically elongates, and the P=O stretching frequency in the infrared spectrum shifts to a lower wavenumber. This is a direct consequence of the donation of electron density from the P=O bonding orbital to the metal center, which weakens the P=O bond. wikipedia.org

Formation, Stability, and Stoichiometry of Metal-Butyldihexylphosphine Oxide Complexes

Butyldihexylphosphine oxide forms stable complexes with a wide range of metal ions, most notably with lanthanides(III) and actinides(III/IV/VI). The formation of these complexes is often the basis for their separation in hydrometallurgical processes. The stability and stoichiometry of these complexes are influenced by several factors, including the nature of the metal ion, the solvent system, and the presence of other ligands or anions.

The general reaction for the formation of a metal complex with butyldihexylphosphine oxide (L) can be represented as:

Mn+ + xL ⇌ [MLx]n+

In the context of solvent extraction from acidic aqueous solutions (commonly nitric acid), the extraction mechanism often involves the formation of a neutral complex where the charge of the metal cation is balanced by anions from the aqueous phase, such as nitrate (B79036) ions. For a trivalent lanthanide ion (Ln³⁺), the stoichiometry of the extracted complex is frequently found to be [Ln(NO₃)₃L₃]. However, other stoichiometries can also exist depending on the specific conditions.

While specific stability constants for butyldihexylphosphine oxide are not widely reported in readily accessible literature, data for analogous long-chain trialkylphosphine oxides like tri-n-octylphosphine oxide (TOPO) provide a good approximation. The stability of these complexes generally follows the order of the metal ion's charge density. For instance, with lanthanides, the stability tends to increase across the series from La(III) to Lu(III) due to the lanthanide contraction, which leads to a higher charge density for the heavier lanthanides.

Table 1: Representative Stability Constants for Lanthanide-Trialkylphosphine Oxide Complexes

| Metal Ion | Log β₃ (Typical Values for Trioctylphosphine (B1581425) Oxide) |

| La(III) | ~ 4.5 |

| Nd(III) | ~ 5.0 |

| Eu(III) | ~ 5.3 |

| Gd(III) | ~ 5.5 |

| Lu(III) | ~ 6.0 |

Note: These are approximate values for illustrative purposes, based on data for similar ligands under specific experimental conditions. The actual stability constants for butyldihexylphosphine oxide may vary.

The stoichiometry of the complexes can also be influenced by the concentration of the ligand and the metal ion. At low ligand concentrations, complexes with lower coordination numbers may form, while at higher concentrations, saturated complexes are more likely.

Elucidation of the Structural Topologies of Butyldihexylphosphine Oxide-Metal Coordination Compounds

Direct structural elucidation of metal complexes with butyldihexylphosphine oxide through single-crystal X-ray diffraction is challenging due to the ligand's oily nature and the difficulty in obtaining suitable crystals. However, structural information can be inferred from studies on related phosphine (B1218219) oxide complexes and through spectroscopic techniques.

The coordination geometry around the metal center is determined by the number of coordinated butyldihexylphosphine oxide molecules and any other ligands or anions present. For lanthanide and actinide complexes, high coordination numbers (typically 8 or 9) are common.

Spectroscopic methods provide valuable insights into the coordination environment:

Infrared (IR) Spectroscopy: As mentioned earlier, a shift in the P=O stretching frequency to lower energy upon complexation confirms the coordination of the phosphoryl oxygen. The magnitude of this shift can provide a qualitative measure of the strength of the metal-oxygen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful. The chemical shift of the phosphorus atom is sensitive to its electronic environment. Coordination to a metal ion causes a downfield shift in the ³¹P NMR signal, and the magnitude of this shift can be correlated with the Lewis acidity of the metal ion.

UV-Vis Spectroscopy: For complexes of d- and f-block elements, changes in the electronic absorption spectra upon complexation can provide information about the coordination geometry and the nature of the metal-ligand bonding. biointerfaceresearch.commdpi.com

Influence of Steric and Electronic Factors on the Coordination Behavior of Butyldihexylphosphine Oxide

The coordination behavior of butyldihexylphosphine oxide is a delicate balance of steric and electronic factors.

Electronic Factors:

The primary electronic factor is the electron-donating ability of the alkyl groups. The butyl and hexyl groups, being electron-releasing, increase the basicity of the phosphoryl oxygen, making it a stronger ligand compared to phosphine oxides with less electron-donating substituents (e.g., phenyl groups). This enhanced basicity leads to the formation of more stable complexes with hard metal ions.

Steric Factors:

The bulky nature of the butyl and, particularly, the two hexyl groups introduces significant steric hindrance around the phosphoryl donor group. This steric bulk has several important consequences:

Solubility: The long alkyl chains are crucial for the solubility of the metal complexes in non-polar organic solvents, which is a key requirement for its application in solvent extraction.

Prevention of Third Phase Formation: In solvent extraction systems, the formation of a third, metal-rich organic phase can be problematic. The steric bulk of the alkyl chains in butyldihexylphosphine oxide helps to prevent the aggregation of the metal complexes, thereby mitigating the formation of a third phase.

Selectivity: The steric hindrance can also play a role in the selectivity of the ligand for different metal ions. For instance, the ligand might show preferential binding to smaller metal ions that can better accommodate the bulky ligands, or it may favor the formation of specific coordination geometries.

A comparative study on the complexation of U(VI) with various phosphine oxides has shown that while longer alkyl chains introduce destabilizing strain and steric repulsion, this is compensated by stabilizing orbital and dispersion interactions. nih.gov In fact, dispersion interactions become more significant with the elongation of the alkyl chains, contributing to the preferential binding of ligands with longer chains to the U(VI) ion. nih.gov

Table 2: Summary of Steric and Electronic Influences

| Factor | Influence on Coordination Behavior |

| Electronic (Inductive Effect of Alkyl Groups) | Increases basicity of phosphoryl oxygen, leading to stronger M-O bonds and more stable complexes. |

| Steric (Bulk of Butyl and Hexyl Groups) | - Limits the number of ligands around a metal ion.- Enhances solubility in organic solvents.- Prevents the formation of a third phase in extraction.- Can influence selectivity between different metal ions. |

Butyldihexylphosphine Oxide in Catalysis

Homogeneous Catalysis Applications

In the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, phosphine (B1218219) oxides can play a significant role, primarily as ligands for transition metal complexes.

Role of Butyldihexylphosphine Oxide as a Ligand in Transition Metal-Mediated Transformations

Butyldihexylphosphine oxide can function as a ligand, coordinating to a transition metal center through the oxygen atom of the P=O group. The electronic properties of the phosphoryl group, combined with the steric bulk imparted by the butyl and dihexyl alkyl chains, can influence the reactivity and stability of the resulting metal complex. The electron-donating nature of the alkyl groups can increase the electron density on the phosphorus and, consequently, the oxygen atom, enhancing its ability to coordinate with a metal center. This coordination can modulate the electronic environment of the metal, which is a critical factor in many catalytic transformations, including cross-coupling reactions, hydroformylation, and polymerization. The specific arrangement of the butyl and hexyl groups provides a unique steric profile that can influence the selectivity of catalytic reactions by controlling the access of substrates to the metal's active site.

Impact of Butyldihexylphosphine Oxide on Enhancing Reaction Efficiency, Selectivity, and Turnover Frequencies in Catalytic Systems

A hypothetical representation of how butyldihexylphosphine oxide could influence a generic cross-coupling reaction is presented in the table below.

| Parameter | Influence of Butyldihexylphosphine Oxide Ligand | Anticipated Outcome |

| Reaction Rate | The electron-donating alkyl groups can enhance the oxidative addition step by making the metal center more electron-rich. | Increased |

| Selectivity | The steric bulk of the dihexyl groups can control the approach of the substrate, favoring specific regio- or stereoisomers. | Increased |

| Catalyst Stability | Strong coordination of the phosphine oxide can prevent metal agglomeration and decomposition. | Increased |

| Turnover Number | Enhanced stability and efficiency lead to a greater number of productive catalytic cycles. | Increased |

Mechanistic Investigations and Kinetic Studies of Butyldihexylphosphine Oxide-Promoted Catalytic Cycles

Detailed mechanistic and kinetic studies are essential to fully understand the role of butyldihexylphosphine oxide in a catalytic cycle. Such investigations would likely involve techniques like in-situ spectroscopy (e.g., NMR, IR) to identify key intermediates where the phosphine oxide is coordinated to the metal center. Kinetic experiments, such as reaction rate studies under varying concentrations of reactants and the ligand, would help to elucidate the order of the reaction with respect to each component and provide insights into the rate-determining step. These studies could reveal whether the ligand is actively involved in the bond-forming or bond-breaking steps or if its primary role is to stabilize the catalytic species.

Emerging Applications in Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling.

Strategies for the Immobilization of Butyldihexylphosphine Oxide and Related Phosphine Oxides on Solid Supports

To utilize butyldihexylphosphine oxide in a heterogeneous format, it can be immobilized on a solid support. Several strategies can be employed for this purpose:

Covalent Attachment: The phosphine oxide can be chemically modified to include a reactive functional group that can form a covalent bond with the surface of a solid support like silica, alumina, or a polymer resin.

Adsorption: The polar P=O group of butyldihexylphosphine oxide can allow for its physical adsorption onto the surface of polar solid supports.

Encapsulation: The entire metal complex containing the butyldihexylphosphine oxide ligand can be encapsulated within the pores of a mesoporous material, such as a zeolite or a metal-organic framework (MOF).

The choice of immobilization strategy depends on the specific application and the desired stability of the heterogeneous catalyst.

Performance and Durability Assessment of Butyldihexylphosphine Oxide in Heterogeneous Catalytic Architectures

Once immobilized, the performance and durability of the butyldihexylphosphine oxide-based heterogeneous catalyst must be rigorously assessed. Key parameters to evaluate include:

Catalytic Activity: Comparing the activity of the heterogeneous catalyst to its homogeneous counterpart is crucial to determine if the immobilization process has adversely affected its performance.

Selectivity: It is important to verify that the high selectivity observed in the homogeneous system is maintained after immobilization.

Leaching: A critical aspect of heterogeneous catalysis is the stability of the immobilized catalyst. Leaching tests are performed to quantify the amount of the metal or ligand that detaches from the solid support and enters the reaction mixture.

Recyclability: The ability to reuse the catalyst over multiple reaction cycles without a significant loss in activity or selectivity is a key advantage of heterogeneous systems.

The following table outlines a hypothetical assessment of an immobilized butyldihexylphosphine oxide catalyst.

| Performance Metric | Test Method | Desired Outcome |

| Activity | Comparison of reaction yield/conversion with homogeneous system. | Comparable or slightly lower activity. |

| Selectivity | Product analysis using techniques like GC or HPLC. | Maintained or improved selectivity. |

| Leaching | Analysis of the reaction solution for traces of the metal and phosphorus. | Minimal to no leaching detected. |

| Recyclability | Running multiple consecutive reactions with the same catalyst batch. | Consistent performance over several cycles. |

Applications of Butyldihexylphosphine Oxide in Materials Science

Polymer Chemistry Modifications and Additives

The incorporation of butyldihexylphosphine oxide into polymer systems can lead to significant enhancements in their physical and chemical properties. Its dual-character, with both polar and non-polar moieties, allows it to interact effectively with different polymer backbones and other additives.

Butyldihexylphosphine oxide and structurally similar mixed trialkylphosphine oxides have demonstrated efficacy as both stabilizers and modifiers in various thermoplastic polymers. Their primary functions are to enhance processability, improve physical properties, and increase the longevity of the final product.

As a polymer modifier , specifically a plasticizer, butyldihexylphosphine oxide can increase the flexibility and durability of rigid polymers. For instance, the addition of a mixed trialkylphosphine oxide, decyl hexyl octylphosphine (B8599904) oxide, to nylon has been shown to effectively plasticize the material. google.com This plasticizing effect makes the resulting polymer fibers more extendable during cold drawing without a significant loss of tensile strength. google.com Furthermore, the incorporation of these liquid trialkylphosphine oxides can improve the optical properties of polymer films, rendering materials like polyethylene (B3416737) and nylon, which are often hazy, highly transparent. google.com

As a stabilizer , butyldihexylphosphine oxide can impart antistatic properties to polymers. google.com The inherent polarity of the phosphine (B1218219) oxide group helps to dissipate static charge, a crucial feature for applications in electronics packaging and other sensitive environments. The marked decrease in volume resistivity of thermoplastic polymers upon the incorporation of trialkylphosphine oxides is a key indicator of their antistatic capabilities. google.com

| Property Enhanced | Polymer System(s) | Observed Effect |

| Plasticization | Nylon | Increased extendibility of fibers without loss of tensile strength. google.com |

| Transparency | Polyethylene, Nylon | Reduction of milkiness or haziness, resulting in a highly clarified film. google.com |

| Antistatic | Thermoplastic Polymers | Marked decrease in volume resistivity. google.com |

This table summarizes the observed effects of incorporating mixed trialkylphosphine oxides, structurally similar to butyldihexylphosphine oxide, into various polymer systems.

The integration of butyldihexylphosphine oxide into advanced functional materials and composites leverages its ability to act as a stabilizing agent and a surface modifier for inorganic fillers. The electron-donating phosphoryl group (P=O) can coordinate with metal centers and other Lewis acidic sites, making it a valuable component in the fabrication of hybrid materials.

In the realm of nanoparticle synthesis , trialkylphosphine oxides like tributylphosphine (B147548) oxide are used to stabilize nanoparticles, such as titanium dioxide (TiO₂), during their formation. This stabilization prevents agglomeration and allows for the uniform dispersion of the nanoparticles within a polymer matrix, which is critical for creating high-performance composites for applications in photocatalysis and solar cells. The butyl and hexyl chains of butyldihexylphosphine oxide would further enhance its compatibility with various polymer resins, facilitating the creation of homogeneous nanocomposites.

Graphene oxide (GO) is another key material in the development of advanced composites, valued for its exceptional mechanical and thermal properties. rsc.org GO possesses oxygen-containing functional groups on its surface, which can be used as anchor points for other molecules. radtech.org Butyldihexylphosphine oxide can potentially interact with these surface groups through hydrogen bonding, modifying the surface properties of GO flakes. nih.gov This modification can improve the dispersion of GO in non-polar polymer matrices and enhance the interfacial adhesion between the filler and the polymer, leading to composites with superior mechanical strength and thermal stability. mdpi.com The development of such composites opens doors for applications in energy storage, biomedical devices, and lightweight structural components. rsc.orgsigmaaldrich.com

Role in Coatings and Surface Engineering Applications

In the field of coatings and surface engineering, phosphine oxides are recognized for their role as photoinitiators in UV-curable formulations. Acylphosphine oxides, in particular, are highly efficient Type I photoinitiators that absorb UV radiation to generate free radicals, which in turn initiate the polymerization of acrylate-based resins. radtech.orgradtech.org This process is fundamental to the rapid curing of coatings, inks, and adhesives. mdpi.com

While butyldihexylphosphine oxide is not an acylphosphine oxide, the general chemistry of the phosphine oxide group is relevant. Phosphine oxide-based photoinitiators are known for providing excellent depth cure in thick coatings due to a photobleaching effect. radtech.org However, a significant challenge with these initiators is oxygen inhibition at the surface, which can lead to incomplete curing and a tacky finish. radtech.orgradtech.org This issue is often addressed by combining the phosphine oxide with other short-wave UV photoinitiators or by adding tertiary amines, which act as oxygen scavengers. radtech.org

Beyond photopolymerization, butyldihexylphosphine oxide can be explored for its potential in surface engineering. The amphiphilic nature of the molecule, with its polar head and nonpolar tails, suggests it could function as a surface-modifying agent or a component in protective coatings. The phosphine oxide group can adhere to metal or metal oxide surfaces through coordination or hydrogen bonding, while the alkyl chains create a hydrophobic, low-energy surface. nih.gov This could be utilized to create water-repellent or anti-corrosive coatings. For example, phosphines are known to adsorb onto surfaces like activated carbon and subsequently oxidize to phosphine oxides, indicating a strong surface affinity. nih.govacs.org

Rational Design and Fabrication of Novel Materials Incorporating Butyldihexylphosphine Oxide Moieties

The rational design of materials involves the deliberate selection and arrangement of molecular components to achieve specific functionalities. nih.govresearchgate.netresearchgate.net The versatile chemical nature of butyldihexylphosphine oxide makes it an attractive building block for the bottom-up design of novel functional materials. By strategically incorporating the butyldihexylphosphine oxide moiety, materials can be engineered with tailored electronic, optical, and physical properties.

One area where this is evident is in the development of host materials for organic light-emitting diodes (OLEDs) . The rational design of ambipolar host materials often involves combining electron-donating and electron-accepting units. Phosphine oxide groups are strong electron acceptors, and when combined with electron-donating moieties like carbazole, they can create host materials with high triplet energy, which is crucial for efficient blue phosphorescent OLEDs. researchgate.netscilit.com While butyldihexylphosphine oxide itself is not a conjugated system, its phosphine oxide group could be incorporated into larger, custom-synthesized molecules designed for specific electronic applications.

Another application of rational design is in the creation of chiral ligands for asymmetric catalysis . Researchers have synthesized novel phosphine ligands derived from helicenes, where the phosphine oxide serves as a key intermediate in the synthesis. nih.gov These ligands have shown high efficacy in controlling stereochemistry in important chemical reactions. nih.gov The design process involves a deep understanding of how the steric and electronic properties of the ligand influence the catalytic cycle.

The fabrication of these advanced materials often involves multi-step synthesis. For example, a desired functional molecule containing the butyldihexylphosphine oxide group might be synthesized first and then polymerized or grafted onto a substrate.

| Design Strategy | Target Application | Role of Phosphine Oxide Moiety | Example Research Area |

| Combining Donor and Acceptor Units | Organic Light-Emitting Diodes (OLEDs) | Acts as a strong electron-accepting group to create ambipolar host materials with high triplet energy. researchgate.net | Design of carbazolyl and aryl phosphine oxide-based hosts for blue electrophosphorescence. researchgate.net |

| Creating Sterically Defined Ligands | Asymmetric Catalysis | Serves as a synthetic precursor and influences the electronic environment of the final chiral phosphine ligand. nih.gov | Synthesis of nih.govhelicene-derived phosphine ligands for palladium-catalyzed reactions. nih.gov |

| Modifying Surface Properties | Functional Composites | Acts as a stabilizing agent for nanoparticles and a surface modifier for fillers like graphene oxide to improve dispersion and interfacial adhesion. mdpi.com | Development of epoxy/graphene oxide composites with enhanced thermal stability and flame retardancy. mdpi.com |

This table outlines strategies for the rational design of novel materials incorporating phosphine oxide moieties, including butyldihexylphosphine oxide, for various advanced applications.

Butyldihexylphosphine Oxide in Separation Science and Extraction Processes

Fundamental Principles of Solvent Extraction Utilizing Tertiary Phosphine (B1218219) Oxides

Solvent extraction is a widely employed method for the separation and purification of various substances, relying on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net In the realm of hydrometallurgy and nuclear fuel reprocessing, tertiary phosphine oxides have emerged as a significant class of extractants due to their strong complexing ability with metal ions. osti.govnih.gov

The fundamental principle behind the extractive capability of tertiary phosphine oxides lies in the high polarity of the P=O bond. The oxygen atom possesses a partial negative charge, making it a strong Lewis base capable of coordinating with metal cations. This interaction facilitates the transfer of the metal ion from the aqueous phase into the organic phase, where the phosphine oxide is dissolved. The general mechanism involves the formation of a neutral metal-extractant complex that is soluble in the organic diluent. nih.gov

The efficiency of this extraction process is influenced by several factors, including:

The nature of the alkyl groups: The length and branching of the alkyl chains on the phosphorus atom affect the solubility of the phosphine oxide in the organic diluent and can influence the steric hindrance around the coordinating oxygen atom. google.com

The composition of the aqueous phase: The pH and the presence of other ions in the aqueous solution can significantly impact the extraction equilibrium. researchgate.net

Tertiary phosphine oxides are considered neutral extractants, forming coordination complexes with the target metal species. researchgate.net The stability of these compounds is a key advantage, as they are generally resistant to hydrolysis and oxidation, which is particularly important in applications involving harsh chemical environments, such as in nuclear fuel reprocessing. osti.gov

Selective Extraction and Stripping of Metal Ions by Butyldihexylphosphine Oxide as an Extractant

Butyldihexylphosphine oxide is a specific type of tertiary phosphine oxide that has demonstrated utility in the selective extraction of metal ions. Its molecular structure, featuring one butyl group and two hexyl groups attached to the phosphorus atom, provides a balance of steric and electronic properties that influence its extraction behavior.

The selectivity of butyldihexylphosphine oxide for different metal ions is a critical aspect of its application. This selectivity is determined by a combination of factors, including the charge density of the metal ion, its ionic radius, and the coordination geometry it prefers. For instance, the extraction of uranium (VI) by tertiary phosphine oxides like trioctylphosphine (B1581425) oxide (TOPO) has been extensively studied, with the formation of a stable complex driving the extraction process. researchgate.net While specific data for butyldihexylphosphine oxide is less prevalent in readily available literature, its behavior can be inferred from the general principles governing tertiary phosphine oxides.

Elucidation of Mechanistic Pathways in Butyldihexylphosphine Oxide-Mediated Separations

The mechanism of metal ion extraction by butyldihexylphosphine oxide follows a solvating or neutral coordination pathway. In this process, the phosphine oxide molecule acts as a neutral ligand, coordinating to the metal ion through the oxygen atom of the phosphoryl group (P=O). This coordination neutralizes the charge of the metal ion, often by co-extracting anions from the aqueous phase, to form a neutral complex that is soluble in the organic diluent.

The stoichiometry of the extracted complex, which refers to the number of extractant molecules associated with each metal ion, is a key parameter in understanding the extraction mechanism. This can often be determined through slope analysis, a technique where the distribution ratio of the metal ion is plotted against the concentration of the extractant on a logarithmic scale. nih.gov For example, studies with trioctylphosphine oxide (TOPO) have shown that three TOPO molecules are involved in the extraction of one U(VI) ion. researchgate.net

The general equilibrium for the extraction of a metal cation (Mⁿ⁺) with butyldihexylphosphine oxide (R₃PO) can be represented as:

Mⁿ⁺(aq) + nA⁻(aq) + xR₃PO(org) ⇌ M(A)ₙ(R₃PO)ₓ

Where:

Mⁿ⁺ is the metal ion in the aqueous phase.

A⁻ is the counter-anion in the aqueous phase.

R₃PO represents butyldihexylphosphine oxide in the organic phase.

[M(A)ₙ(R₃PO)ₓ] is the extracted complex in the organic phase.

The subscripts (aq) and (org) denote the aqueous and organic phases, respectively. The values of n and x depend on the specific metal ion and the extraction conditions.

Potential Applications in Resource Recovery, Nuclear Fuel Reprocessing, and Environmental Remediation Technologies

The unique extractive properties of butyldihexylphosphine oxide and other tertiary phosphine oxides position them for a range of important applications in separation science.

Resource Recovery: Solvent extraction using phosphine oxides can be applied to recover valuable metals from various sources, including industrial effluents and electronic waste. coventry.ac.uk The ability to selectively extract specific metals allows for their purification and subsequent reuse, contributing to a more circular economy. viridor.co.ukiwmi.org For instance, processes have been developed for the selective recovery of tin from acidic leach solutions using branched tertiary phosphine oxides. google.com

Nuclear Fuel Reprocessing: One of the most significant applications of tertiary phosphine oxides is in the reprocessing of spent nuclear fuel. wikipedia.orgworld-nuclear.org The PUREX (Plutonium and Uranium Recovery by Extraction) process, a standard method for reprocessing, utilizes tributyl phosphate (B84403) (TBP), a related organophosphorus extractant. wikipedia.org However, tertiary phosphine oxides like TOPO have been investigated as powerful extractants for uranium and other actinides. osti.govresearchgate.net Their high stability in the harsh radioactive and acidic conditions of spent fuel solutions is a major advantage. osti.gov The goal of reprocessing is to separate fissile materials like plutonium and uranium from fission products, which constitute high-level waste. world-nuclear.orgnih.gov This separation reduces the volume and long-term radiotoxicity of the waste and allows for the recycling of valuable fissile materials. world-nuclear.org

Environmental Remediation: Solvent extraction technologies can also be employed for environmental remediation, specifically for the removal of toxic heavy metals from contaminated water and soil. mdpi.comcarusllc.comresearchgate.net While direct application of butyldihexylphosphine oxide in large-scale environmental remediation is not widespread, the principles of selective metal extraction are highly relevant. The development of efficient and selective extractants is crucial for addressing the challenges of heavy metal pollution. mdpi.comfrontiersin.org

Interactive Data Table: Metal Ion Extraction Applications

| Application | Target Metals | Potential Advantages of Phosphine Oxide Extractants |

| Resource Recovery | Tin, Copper, Nickel, Lead, Zinc, Cobalt | High selectivity, efficient extraction from dilute solutions. google.comcoventry.ac.uk |

| Nuclear Fuel Reprocessing | Uranium, Plutonium, Actinides | High stability in radioactive and acidic environments, powerful extraction capability. osti.govresearchgate.netwikipedia.orgworld-nuclear.org |

| Environmental Remediation | Cadmium, Mercury, Lead, Chromium | Effective removal of toxic heavy metals from aqueous solutions. mdpi.comajol.info |

Applications of Butyldihexylphosphine Oxide in Pharmaceutical Synthesis and Biologically Relevant Chemistry

Role of Butyldihexylphosphine Oxide as an Intermediate in the Synthesis of Pharmaceutical Compounds

There is currently no readily available scientific literature or patent documentation that details the use of butyldihexylphosphine oxide as an intermediate in the synthesis of any known pharmaceutical compounds. While phosphine (B1218219) oxides as a class of compounds can be valuable in organic synthesis, the specific utility of the butyldihexyl- variant in drug development is not reported.

Exploration of Butyldihexylphosphine Oxide in the Development of Biologically Active Molecules and Precursors

Similarly, the exploration of butyldihexylphosphine oxide in the creation of biologically active molecules or their precursors is not documented in accessible research. The synthesis and biological evaluation of novel chemical entities is a vast field, but butyldihexylphosphine oxide has not emerged as a significant scaffold or reagent in published studies.

Given the absence of specific research findings, no data tables or detailed synthetic pathways involving butyldihexylphosphine oxide can be provided at this time. It is possible that this compound has been synthesized and utilized in proprietary, unpublished research, or that it is a less common reagent compared to other phosphine oxides with more established applications in medicinal chemistry. Further investigation into specialized chemical supplier databases or custom synthesis literature, which falls outside the scope of this review, might yield more specific information.

Advanced Spectroscopic Characterization of Butyldihexylphosphine Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Precise Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of butyldihexylphosphine oxide. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a detailed map of the molecular structure can be assembled.

¹H NMR spectra provide information on the chemical environment of hydrogen atoms. For butyldihexylphosphine oxide, the spectrum would exhibit characteristic signals for the butyl and hexyl alkyl chains. The protons on the carbons adjacent to the phosphorus atom would show distinct coupling to the ³¹P nucleus, resulting in complex splitting patterns that are invaluable for confirming the connectivity.

¹³C NMR spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom in the butyl and hexyl chains will produce a distinct signal, with its chemical shift influenced by its proximity to the electron-withdrawing phosphine (B1218219) oxide group. The carbons directly bonded to the phosphorus atom will also exhibit coupling to the ³¹P nucleus.

³¹P NMR is particularly diagnostic for organophosphorus compounds. oxinst.com Butyldihexylphosphine oxide is expected to show a single resonance in the ³¹P NMR spectrum, and its chemical shift provides direct evidence for the presence of the phosphine oxide functional group and information about its electronic environment. oxinst.com Trialkylphosphine oxides, in general, are known to be sensitive to their chemical surroundings, a property that can be exploited to study their interactions. nih.govrsc.org The chemical shift in ³¹P NMR can be correlated with the strength of interactions, such as with acid sites on a catalyst surface. researchgate.netnih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H | 0.8 - 2.5 | Signals for butyl and hexyl chains, with characteristic splitting patterns due to P-H coupling for protons on carbons alpha to phosphorus. |

| ¹³C | 10 - 40 | Distinct signals for each carbon in the alkyl chains; carbons bonded to phosphorus will show ¹JPC coupling. |

| ³¹P | 30 - 50 | A single peak characteristic of a trialkylphosphine oxide. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and P=O Bond Characterization

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrations. nanografi.commdpi.com These two methods are complementary, as some vibrations may be more prominent in one technique than the other. nih.gov

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The most prominent feature in the IR spectrum of butyldihexylphosphine oxide is the strong absorption band corresponding to the P=O stretching vibration. This band typically appears in the range of 1100-1200 cm⁻¹. msu.edu The exact frequency can be influenced by factors such as hydrogen bonding. mdpi.com The spectrum will also display characteristic C-H stretching and bending vibrations from the butyl and hexyl groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| P=O Stretch | 1100 - 1200 | IR (strong), Raman (moderate) |

| C-H Stretch (alkyl) | 2850 - 3000 | IR (strong), Raman (strong) |

| C-H Bend (alkyl) | 1350 - 1470 | IR (moderate), Raman (moderate) |

| P-C Stretch | 650 - 800 | IR (moderate), Raman (strong) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identification and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high accuracy. measurlabs.comnih.gov This precision allows for the determination of the elemental composition of a molecule, providing unequivocal identification of butyldihexylphosphine oxide. umb.edu

HRMS is crucial for distinguishing the target compound from any potential impurities, even those with very similar nominal masses. drug-dev.com By providing an exact mass, HRMS can confirm the molecular formula of butyldihexylphosphine oxide.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer, a characteristic fragmentation pattern is produced. nih.gov For alkylphosphine oxides, common fragmentation pathways involve the cleavage of the alkyl chains. researchgate.net The analysis of these fragment ions provides additional structural confirmation and can be used to identify and characterize related impurities or degradation products. nih.govresearchgate.netacs.org

| Technique | Information Obtained | Application for Butyldihexylphosphine Oxide |

| HRMS (Full Scan) | Exact mass and elemental composition. | Unambiguous identification and confirmation of the molecular formula. |

| HRMS (Fragmentation) | Characteristic fragment ions. | Structural elucidation and impurity profiling. |

X-ray Crystallography for Solid-State Structural Determination of Butyldihexylphosphine Oxide and its Coordination Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govbioscience.fi By diffracting X-rays off a single crystal of butyldihexylphosphine oxide, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined.

The phosphine oxide group is a strong Lewis base and can coordinate to metal ions to form coordination complexes. wikipedia.org X-ray crystallography has been extensively used to characterize the structures of such complexes, revealing the coordination geometry around the metal center and the nature of the metal-oxygen bond. acs.orgnih.govresearchgate.net The P-O bond length often elongates upon coordination to a metal. wikipedia.org

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, and z positions of each atom. |

| Bond Lengths & Angles | Accurate measurements of molecular geometry. |

| Torsion Angles | Information about the conformation of the alkyl chains. |

Computational and Theoretical Studies on Butyldihexylphosphine Oxide

Quantum Chemical Calculations of Electronic Structure, Bonding, and Reactivity of Butyldihexylphosphine Oxide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of butyldihexylphosphine oxide. tennessee.edu These calculations can predict molecular geometry, orbital energies, charge distribution, and various spectroscopic properties.

Key insights from quantum chemical calculations include:

Molecular Geometry: The geometry around the phosphorus atom is approximately tetrahedral. The P=O bond is the shortest and strongest bond connected to the phosphorus.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. In butyldihexylphosphine oxide, the HOMO is typically localized on the oxygen atom of the P=O group, making it a good electron donor. The LUMO is often associated with the σ* orbitals of the P-C bonds.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and the Fukui function can be calculated to predict the most likely sites for nucleophilic or electrophilic attack. For butyldihexylphosphine oxide, the oxygen atom is the primary site for interaction with electrophiles and metal ions.

Table 1: Calculated Electronic Properties of Butyldihexylphosphine Oxide

| Property | Value | Method |

| Dipole Moment | 4.5 D | DFT/B3LYP/6-31G |

| HOMO Energy | -6.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G |

| P=O Bond Length | 1.50 Å | DFT/B3LYP/6-31G |

Note: The data in this table is illustrative and based on typical values for similar phosphine (B1218219) oxides. Actual values would require specific calculations for butyldihexylphosphine oxide.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the behavior of butyldihexylphosphine oxide in different solvent environments and its interactions with other molecules. nih.govnih.gov These simulations model the movement of atoms over time, providing a dynamic picture of molecular behavior.

In a non-polar organic solvent, butyldihexylphosphine oxide molecules may exhibit a tendency to self-associate through dipole-dipole interactions of their P=O groups. In aqueous solutions, the hydrophobic alkyl chains would likely aggregate to minimize contact with water, while the polar P=O group would interact with water molecules through hydrogen bonding.

Key findings from MD simulations could include:

Solvation Structure: The arrangement of solvent molecules around the butyldihexylphosphine oxide molecule can be determined, revealing the nature and strength of solute-solvent interactions.

Aggregation Behavior: MD simulations can predict whether butyldihexylphosphine oxide forms aggregates or micelles in solution and determine their size and structure.

Diffusion Coefficients: The rate at which butyldihexylphosphine oxide moves through a solvent can be calculated, which is important for understanding its transport properties. arxiv.org

Prediction of Ligand-Metal Binding Affinities and Preferred Coordination Geometries

Butyldihexylphosphine oxide is an effective ligand for various metal ions due to the strong coordinating ability of the P=O group. Computational methods can be used to predict the strength and geometry of these interactions, which is crucial for applications in solvent extraction and catalysis. nih.govarxiv.orgrsc.org

The binding affinity of butyldihexylphosphine oxide for a metal ion is typically quantified by the binding free energy. This can be calculated using a combination of quantum mechanics and molecular mechanics (QM/MM) methods or through free energy perturbation techniques in MD simulations.

Theoretical predictions can provide:

Coordination Numbers and Geometries: The number of butyldihexylphosphine oxide molecules that can bind to a metal ion and their spatial arrangement can be determined.

Binding Energies: The strength of the metal-ligand bond can be quantified, allowing for comparison with other ligands. mdpi.combiorxiv.org

Selectivity: By calculating the binding affinities for different metal ions, the selectivity of butyldihexylphosphine oxide as an extractant can be predicted.

Table 2: Predicted Binding Affinities of Butyldihexylphosphine Oxide with Selected Metal Ions

| Metal Ion | Binding Free Energy (kcal/mol) | Coordination Number |

| La(III) | -25.8 | 3 |

| Eu(III) | -28.1 | 3 |

| Am(III) | -29.5 | 3 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from such studies. The trend shown is typical for the extraction of lanthanides and actinides with phosphine oxides.

Theoretical Investigations into Reaction Mechanisms and Catalytic Pathways Involving Butyldihexylphosphine Oxide

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. sumitomo-chem.co.jpmdpi.com For reactions involving butyldihexylphosphine oxide, such as its role as a catalyst or as a reactant in an extraction process, theoretical investigations can map out the entire reaction pathway.

By calculating the energies of reactants, transition states, and products, a detailed energy profile for the reaction can be constructed. up.ac.za This allows for the determination of activation barriers and reaction rates, providing a deeper understanding of the reaction kinetics. rsc.org

Theoretical studies can reveal:

Transition State Structures: The geometry of the high-energy transition state provides crucial information about the bond-making and bond-breaking processes.

Reaction Intermediates: The existence of any stable or transient intermediates along the reaction pathway can be predicted.

Catalytic Cycles: In catalytic reactions, the entire cycle can be modeled to understand how the catalyst is regenerated and to identify the rate-determining step.

For instance, in a solvent extraction process, theoretical studies could model the transfer of a metal ion from an aqueous phase to an organic phase facilitated by butyldihexylphosphine oxide, detailing the coordination changes and energy barriers involved in this multi-step process.

Structure Function Relationships and Derivatization Strategies of Butyldihexylphosphine Oxide

Elucidation of Steric and Electronic Effects on Butyldihexylphosphine Oxide's Chemical Behavior and Application Performance

The chemical behavior and application performance of butyldihexylphosphine oxide are intricately governed by a combination of steric and electronic effects arising from its molecular structure. The central phosphorus atom, double-bonded to an oxygen atom and single-bonded to one butyl and two hexyl groups, creates a unique stereoelectronic environment that dictates its reactivity and interaction with other chemical species.

Steric Effects:

Electronic Effects:

The primary electronic feature of butyldihexylphosphine oxide is the highly polar phosphoryl (P=O) bond. The oxygen atom is a strong electron donor, making it an effective coordination site for Lewis acids, including metal ions. researchgate.netresearchgate.net The electron-donating nature of the alkyl groups (butyl and hexyl) further enhances the electron density on the oxygen atom, thereby increasing its basicity and coordination strength compared to phosphine (B1218219) oxides with electron-withdrawing groups. mdpi.comkuleuven.be

The general order of basicity and, consequently, extraction efficiency for neutral organophosphorus compounds is: phosphine oxide > phosphinate > phosphonate (B1237965) > phosphate (B84403). kuleuven.be This trend is directly related to the number of electron-donating alkyl groups attached to the phosphorus atom. With three alkyl groups, butyldihexylphosphine oxide is expected to exhibit strong electron-donating properties and, therefore, high reactivity in coordination-based applications.

The interplay of these steric and electronic effects is critical in determining the performance of butyldihexylphosphine oxide in applications like the extraction of metals from acidic solutions or the recovery of organic acids. academie-sciences.frgoogle.com

Rational Design and Synthesis of Butyldihexylphosphine Oxide Analogues and Functionalized Derivatives

The rational design and synthesis of analogues and functionalized derivatives of butyldihexylphosphine oxide offer a pathway to tailor its properties for specific applications, enhancing its selectivity, efficiency, and physical characteristics. These modifications typically target the alkyl substituents or introduce new functional groups to alter the steric and electronic environment of the phosphoryl group.

Design Strategies:

The design of butyldihexylphosphine oxide analogues often revolves around modifying the length, branching, and nature of the alkyl chains. For instance, introducing branching in the alkyl groups can significantly impact the steric hindrance around the phosphoryl oxygen, potentially leading to enhanced selectivity for certain metal ions by creating more specific binding pockets. mdpi.comkuleuven.be Conversely, linear alkyl chains might be preferred in applications where rapid kinetics are essential.

Functionalization involves the introduction of other chemical moieties into the molecule to impart new properties. This can include the incorporation of additional donor atoms to create chelating or polydentate ligands, which can lead to stronger and more selective binding with target species. mdpi.com For example, introducing an amino group can modify the basicity and coordination properties of the molecule. mdpi.com The synthesis of such derivatives often requires multi-step procedures.

Synthesis of Butyldihexylphosphine Oxide and Its Analogues:

The synthesis of trialkylphosphine oxides like butyldihexylphosphine oxide is typically achieved through the oxidation of the corresponding tertiary phosphine. The tertiary phosphine itself can be prepared via the reaction of a Grignard reagent or an organolithium reagent with phosphorus trichloride, followed by alkylation.

A general synthetic route for an unsymmetrical trialkylphosphine oxide like butyldihexylphosphine oxide could involve a stepwise alkylation of a phosphine precursor. For example, starting with a commercially available secondary phosphine oxide, deprotonation followed by alkylation with a haloalkane can introduce one of the alkyl groups. This can be followed by another deprotonation and alkylation step to introduce the second and third alkyl groups. Subsequent oxidation would yield the final phosphine oxide. umn.edu The synthesis of unsymmetrical bis(phosphine) oxides has been demonstrated using secondary phosphine oxide precursors, a methodology that could be adapted for the synthesis of butyldihexylphosphine oxide. umn.edu

The synthesis of functionalized derivatives would involve using starting materials that already contain the desired functional group or protecting a functional group that can be deprotected or modified after the phosphine oxide core has been synthesized. researchgate.netjst.go.jp

Table 1: Strategies for the Rational Design of Butyldihexylphosphine Oxide Derivatives

| Modification Strategy | Target Property | Rationale |

| Varying Alkyl Chain Length | Solubility, Extraction Efficiency | Longer chains increase hydrophobicity, potentially improving extraction into organic phases. mdpi.com |

| Introducing Alkyl Branching | Selectivity, Steric Hindrance | Branched chains can create specific binding pockets, enhancing selectivity for certain metal ions. mdpi.comkuleuven.be |

| Incorporating Functional Groups | Chelation, Polydentate Binding | Introduction of other donor atoms (e.g., N, O, S) can lead to stronger and more selective complex formation. mdpi.com |

| Synthesis of Chiral Derivatives | Enantioselective Applications | The synthesis of P-chiral phosphine oxides allows for their use in asymmetric catalysis and separations. nih.govsioc-journal.cn |

Comparative Studies of Butyldihexylphosphine Oxide with Other Tertiary Phosphine Oxides in Diverse Applications

To understand the specific advantages and potential applications of butyldihexylphosphine oxide, it is essential to compare its performance with other well-established tertiary phosphine oxides. The most common commercial trialkyl phosphine oxide is trioctylphosphine (B1581425) oxide (TOPO), and another widely used extractant is Cyanex 923, which is a mixture of trialkylphosphine oxides.

The extraction efficiency of neutral organophosphorus compounds generally follows the order of their basicity: phosphine oxides > phosphinates > phosphonates > phosphates . kuleuven.be Therefore, trialkylphosphine oxides as a class are superior extractants compared to other neutral organophosphorus compounds.

Comparison with Trioctylphosphine Oxide (TOPO):

TOPO is a symmetrical phosphine oxide with three C8 alkyl chains. Butyldihexylphosphine oxide, with one C4 and two C6 chains, has a similar total number of carbon atoms but is asymmetrical. This difference in structure can lead to variations in their physical and chemical properties.

Steric Effects: The steric hindrance around the phosphoryl group in butyldihexylphosphine oxide is likely to be slightly less than that in TOPO due to the presence of the shorter butyl group. This could potentially lead to faster extraction kinetics for butyldihexylphosphine oxide in some systems.

Solubility: The asymmetry of butyldihexylphosphine oxide might influence its solubility in different organic diluents compared to the more symmetrical TOPO. This can have implications for the choice of solvent in an industrial process.

Extraction Performance: In the extraction of uranium from acidic liquors, the performance of trialkylphosphine oxides has been shown to be dependent on the structure of the alkyl groups. osti.gov While specific comparative data for butyldihexylphosphine oxide is scarce, it is expected to exhibit high extraction efficiency for uranium, similar to other trialkylphosphine oxides. academie-sciences.fr

Comparison with Cyanex 923:

Cyanex 923 is a commercial extractant that consists of a mixture of trialkylphosphine oxides, with the main components having C6 and C8 alkyl chains. Therefore, butyldihexylphosphine oxide can be considered as a single-component analogue to the mixture found in Cyanex 923.

Purity and Characterization: As a single, well-defined compound, butyldihexylphosphine oxide offers advantages in terms of characterization and reproducibility of results compared to a mixture like Cyanex 923. This can be particularly important in fundamental studies of extraction mechanisms.

Extraction of Metals: Cyanex 923 has been extensively studied for the extraction of various metals, including uranium, thorium, and arsenic. iaea.org It is a highly effective extractant due to the strong donor properties of the phosphine oxide group. Butyldihexylphosphine oxide is expected to show similar extraction capabilities.

Table 2: Comparative Properties of Tertiary Phosphine Oxides in Solvent Extraction

| Extractant | Composition | Key Structural Feature | Expected Performance Relative to Butyldihexylphosphine Oxide |

| Trioctylphosphine Oxide (TOPO) | (C8H17)3PO | Symmetrical, long alkyl chains | Similar high extraction efficiency, potentially slightly higher steric hindrance. |

| Cyanex 923 | Mixture of (C6H13)n(C8H17)3-nPO | Mixture of trialkylphosphine oxides | Similar extraction behavior, but as a mixture, it is less defined than a single compound. |

| Tributyl Phosphate (TBP) | (C4H9O)3PO | Phosphate ester | Lower basicity and extraction efficiency compared to phosphine oxides. kuleuven.be |

Future Research Directions and Emerging Opportunities for Butyldihexylphosphine Oxide

Exploration of Novel Catalytic Transformations and Reaction Platforms utilizing Butyldihexylphosphine Oxide

The phosphine (B1218219) oxide functional group is a cornerstone in modern catalysis, often serving as a stable precursor to catalytically active phosphine ligands or acting as a ligand itself. Future research into butyldihexylphosphine oxide can build upon this foundation to explore new catalytic frontiers.

A primary research direction involves leveraging butyldihexylphosphine oxide as a ligand in transition metal catalysis. The specific steric bulk and electronic properties provided by the butyl and hexyl groups could modulate the reactivity and selectivity of metal centers in novel ways. For instance, its use in palladium-catalyzed cross-coupling reactions or asymmetric hydrogenation could lead to catalysts with improved performance or unique selectivities for challenging substrates.

Furthermore, the field of electrocatalysis presents significant opportunities. Porous organic polymers (POPs) functionalized with phosphine oxide moieties have demonstrated potential in binding transition metals for applications such as the hydrogen evolution reaction (HER). acs.org Future studies could focus on synthesizing POPs incorporating butyldihexylphosphine oxide units. The specific alkyl chains could influence the polymer's porosity, solvent compatibility, and the electronic environment of the embedded metal catalysts, potentially enhancing their activity and stability under electrochemical conditions. acs.org

Table 1: Potential Catalytic Applications for Butyldihexylphosphine Oxide

| Catalytic Application | Potential Role of Butyldihexylphosphine Oxide | Research Objective |

| Homogeneous Catalysis | Sterically-tuned ligand for transition metals (e.g., Pd, Rh, Ru) | Enhance selectivity and activity in cross-coupling, hydrogenation, and hydroformylation reactions. |

| Asymmetric Synthesis | Precursor to P-chiral phosphine ligands | Develop novel chiral catalysts for enantioselective transformations. sioc-journal.cn |

| Electrocatalysis | Functional monomer for porous organic polymers (POPs) | Create tailored porous materials for small molecule activation (e.g., H₂ production, CO₂ reduction). acs.org |

| Phase-Transfer Catalysis | Amphiphilic catalyst | Facilitate reactions between reagents in immiscible phases due to its polar head and non-polar tails. |

Expansion into Advanced Materials Science, Nanotechnology, and Smart Materials Applications

The incorporation of phosphine oxides into materials can confer desirable properties, including improved electron transport, thermal stability, and flame retardancy. empa.chrsc.org Butyldihexylphosphine oxide is a promising candidate for the design of next-generation advanced materials.

In materials science, a key opportunity lies in developing novel polymers and composites. Butyldihexylphosphine oxide could be explored as a functional additive, plasticizer, or flame retardant. Its asymmetric alkyl chains may disrupt polymer chain packing, leading to materials with modified mechanical properties or lower glass transition temperatures. Research has shown that phosphine oxide moieties can be incorporated into polymers to create responsive materials, such as pH-sensitive hydrogels for biomedical applications like drug delivery. empa.ch

In the realm of nanotechnology and electronics, phosphine oxides have been successfully used in highly luminescent complexes for organic light-emitting devices (OLEDs). The P=O group can enhance electron-transporting properties while the bulky organic substituents provide steric hindrance to prevent luminescence quenching. rsc.org Future work could involve designing and synthesizing novel emissive or host materials for OLEDs that incorporate the butyldihexylphosphine oxide structure, potentially improving device efficiency and lifetime. The specific solubility and film-forming characteristics imparted by the butyl and hexyl groups would be of particular interest.

The development of "smart materials" that respond to external stimuli is another exciting frontier. researchgate.net The polarity of the P=O group makes it an excellent hydrogen bond acceptor, a property that could be exploited to create self-healing polymers or supramolecular assemblies that respond to changes in temperature, pH, or the presence of specific analytes. empa.ch

Table 2: Prospective Applications in Advanced Materials

| Field | Potential Application | Function of Butyldihexylphosphine Oxide |

| Polymer Science | Flame retardant additive, functional monomer for specialty polymers. | Imparts flame resistance and modifies polymer properties (e.g., solubility, thermal stability). empa.ch |

| Electronics (OLEDs) | Component of electron-transporting or host materials. | Enhances charge carrier balance and provides steric hindrance to improve luminescence efficiency. rsc.org |

| Nanotechnology | Surface modifying agent for nanoparticles, component of 3D nanomaterials. | Controls nanoparticle dispersion in organic media and acts as a building block for functional networks. tib.eu |

| Smart Materials | Building block for responsive hydrogels or self-healing materials. | Acts as a hydrogen bond acceptor site, enabling stimulus-responsive behavior. empa.ch |

Development of Sustainable and Economically Viable Synthesis and Application Methodologies for Butyldihexylphosphine Oxide

Advancing the practical applications of butyldihexylphosphine oxide hinges on the development of green and cost-effective synthesis routes. Traditional methods for creating phosphine oxides can involve multi-step processes and the use of hazardous reagents. Future research should prioritize sustainable chemistry principles.

Key areas for investigation include:

Catalyst-Free Reactions: Exploring synthetic pathways that proceed under mild conditions without the need for metal catalysts or toxic initiators, thereby simplifying purification and reducing waste. empa.chrsc.org

Electrochemical Synthesis: Utilizing electrochemical methods can minimize the use of chemical oxidants and reagents, offering a greener alternative for the oxidation of the corresponding phosphine. rsc.org

Organoautocatalysis: Investigating reactions where a product or intermediate acts as the catalyst for its own formation can lead to highly efficient, one-pot procedures that operate at room temperature. fau.eu

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, such as through cycloaddition or addition reactions. nih.gov

Economic viability will be enhanced by using readily available starting materials and designing energy-efficient processes. For applications like solvent extraction, developing efficient methods for recycling the butyldihexylphosphine oxide would significantly improve the economic and environmental profile of the process.

Table 3: Comparison of Synthesis Approaches

| Approach | Conventional Methods | Future Sustainable Methods |

| Oxidation Step | Use of stoichiometric, often hazardous, oxidants. | Catalytic oxidation with air or electrochemical oxidation. yorku.ca |

| Catalysts | Often rely on expensive and sometimes toxic metal catalysts. | Catalyst-free systems, organocatalysis, or use of recyclable heterogeneous catalysts. fau.eursc.org |

| Solvents | Use of volatile organic compounds (VOCs). | Employment of green solvents (e.g., water, ethanol) or solvent-free conditions. rsc.org |

| Energy Input | Often require high temperatures and prolonged reaction times. | Mild reaction conditions (e.g., room temperature) and energy-efficient processes like flow chemistry. |

Interdisciplinary Research Synergies and Uncharted Territories in Butyldihexylphosphine Oxide Chemistry

The full potential of butyldihexylphosphine oxide will be realized through collaborations that cross traditional scientific boundaries. Its unique combination of a polar head group and non-polar tails makes it a versatile molecular tool.

An important interdisciplinary area is the intersection of materials science and biology. Phosphine oxide derivatives have been investigated for their biological activity, including as enzyme inhibitors. nih.gov Future research could explore butyldihexylphosphine oxide and its derivatives as potential antiproliferative agents or as components in biocompatible materials for medical devices or drug delivery systems. empa.chnih.gov

Another uncharted territory is its application in advanced separation science. While similar phosphine oxides are used in liquid-liquid extraction of metals, there is an opportunity to design highly selective systems targeting critical raw materials or for environmental remediation. The specific structure of butyldihexylphosphine oxide could be fine-tuned to achieve unprecedented selectivity for specific ions.